3-(5-Methylfuran-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-9(12-7)8-6-11-5-4-10-8/h2-3,8,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDCVIFDYRXZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Construction of the 3-(5-Methylfuran-2-yl)morpholine Core
The synthesis of the this compound scaffold can be achieved through various chemical strategies, ranging from traditional multi-step sequences to more modern, efficiency-focused approaches like multicomponent and microwave-assisted reactions.
Conventional Synthetic Routes
Conventional methods for the synthesis of morpholine (B109124) derivatives often rely on the cyclization of precursor molecules such as vicinal amino alcohols. researchgate.net The construction of the this compound core typically involves a multi-step process starting from readily available furan (B31954) derivatives. A plausible and common strategy begins with 5-methylfurfural (B50972), which serves as the foundational building block.
One general approach involves the following key transformations:
Formation of an Amino Alcohol Precursor: The initial step often involves the conversion of 5-methylfurfural to an amino alcohol. This can be achieved through various methods, including a Henry reaction with nitromethane (B149229) followed by reduction, or a Strecker-type synthesis. A more direct route is the reaction of 5-methylfurfural with an amino-nucleophile to form an imine, which is then reduced, followed by the introduction of a hydroxyethyl (B10761427) group onto the nitrogen.
Cyclization: The resulting N-substituted-2-amino-1-(5-methylfuran-2-yl)ethanol can then undergo intramolecular cyclization to form the morpholine ring. This ring-closing step is typically promoted by acids (like sulfuric acid) or dehydrating agents, which facilitate the condensation between the hydroxyl and amine functionalities.
Another established pathway for creating substituted morpholines is through the reaction of epoxides with amino alcohols. In the context of the target molecule, this would involve synthesizing a 2-(5-methylfuran-2-yl)oxirane and reacting it with ethanolamine.
These traditional methods, while reliable, often require multiple steps, purification of intermediates, and can sometimes involve harsh reaction conditions. researchgate.net
Table 1: Overview of Conventional Synthetic Approaches
| Starting Material | Key Intermediates | Reaction Type | Reference Concept |
|---|---|---|---|
| 5-Methylfurfural | 2-(5-Methylfuran-2-yl)-2-nitroethanol | Henry Reaction, Reduction, Cyclization | Synthesis from amino alcohols ru.nl |
| 2-(5-Methylfuran-2-yl)oxirane | N/A | Ring-opening with ethanolamine | Synthesis from epoxides ru.nl |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a powerful and efficient alternative to linear synthesis by combining three or more reactants in a single pot to form a complex product that incorporates substantial portions of all starting materials. frontiersin.orgorganic-chemistry.org This approach enhances atom economy and reduces waste and reaction time.
While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct related morpholine scaffolds. For instance, an efficient synthesis of 2,2,6-trisubstituted morpholines has been described involving a multicomponent process that combines epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. nih.gov
A hypothetical MCR for the target compound could involve the reaction of 5-methylfurfural (the aldehyde component), an amine source (like ammonia (B1221849) or a primary amine), and a component that provides the C-C-O backbone of the morpholine ring, such as a protected diol or an epoxide derivative, under catalytic conditions. The sequencing of MCRs with subsequent cyclization reactions is a potent strategy for rapidly generating diverse heterocyclic scaffolds. nih.gov The development of new MCRs is a dynamic area of research, and designing one for this specific furan-morpholine structure represents a promising synthetic opportunity. youtube.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govmdpi.com This technology can be effectively applied to various steps in the synthesis of heterocyclic compounds, including the construction of the morpholine ring.
In the context of synthesizing this compound, microwave irradiation could be particularly beneficial for the cyclization step. For example, the acid-catalyzed intramolecular dehydration of the amino alcohol precursor could be completed in minutes under microwave heating, as opposed to several hours with conventional reflux. mdpi.comresearchgate.net
Studies on the synthesis of related structures, such as (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones, have demonstrated the successful application of microwave irradiation in condensation reactions, resulting in excellent yields in significantly reduced time. jocpr.com This evidence strongly suggests that a microwave-assisted protocol could be developed for the efficient synthesis of the this compound core.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference Concept |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | mdpi.com, mdpi.com |
| Energy Efficiency | Lower | Higher | nih.gov |
| Product Yield | Often moderate to good | Often good to excellent | jocpr.com |
| Side Reactions | More prevalent | Often reduced | nih.gov |
Functionalization and Derivatization Strategies of this compound
Once the core structure is synthesized, it can be further modified to create a library of derivatives. Functionalization can be targeted at either the furan moiety or the morpholine ring, allowing for systematic exploration of the chemical space around the parent molecule.
Modifications of the Furan Moiety
The furan ring is an aromatic heterocycle susceptible to various electrophilic substitution reactions. ijabbr.com The existing methyl group at the C5 position and the morpholine ring at the C2 position direct incoming electrophiles primarily to the C3 and C4 positions.
Common functionalization strategies include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), introducing a handle for further cross-coupling reactions.
Nitration and Sulfonation: These classic electrophilic aromatic substitutions can introduce nitro or sulfonic acid groups, respectively, onto the furan ring, typically at the C3 or C4 position.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can install a ketone functionality.
Vilsmeier-Haack Reaction: Using phosphorus oxychloride and dimethylformamide, a formyl group (-CHO) can be introduced, which serves as a versatile precursor for numerous other transformations. researchgate.net
Metalation-Substitution: Directed ortho-metalation (DoM) can be used to selectively deprotonate the furan ring, followed by quenching with an electrophile to introduce a wide range of substituents. sci-hub.box
Oxidative Dearomatization: The furan ring can undergo oxidative dearomatization/cyclization reactions to form different heterocyclic systems. nih.gov
Substitutions on the Morpholine Ring
The morpholine ring in this compound contains a secondary amine, which is the primary site for derivatization. taylorandfrancis.com This nitrogen atom acts as a nucleophile and a base, enabling a wide array of chemical modifications.
Key derivatization strategies at the morpholine nitrogen include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl or substituted alkyl groups. e3s-conferences.org
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups to the nitrogen atom.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas. researchgate.net
Formation of Sulfonamides: Reacting the morpholine nitrogen with sulfonyl chlorides yields stable sulfonamide derivatives.
While modifications at the nitrogen are most common, substitutions at the carbon atoms of the morpholine ring are also possible, though they typically require more complex, multi-step syntheses, often starting from different precursors to build the desired substitution pattern into the ring from the outset. e3s-conferences.orgnih.gov For example, syntheses of cis-3,5-disubstituted morpholines have been developed from enantiomerically pure amino alcohols or via electrophile-induced ring closure of substituted aziridines. researchgate.netnih.gov
Table 3: Common Derivatization Reactions of the Morpholine Nitrogen
| Reaction Type | Reagent(s) | Product Class | Reference Concept |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | e3s-conferences.org |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | researchgate.net |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | researchgate.net |
| Urea Formation | Isocyanate (R-N=C=O) | N-Substituted Urea | researchgate.net |
Linker Chemistry and Hybrid Compound Formation
The molecular architecture of this compound provides a versatile scaffold for chemical modification, particularly through the introduction of linkers to create hybrid compounds. This strategy is fundamental in medicinal chemistry for combining the desirable properties of the morpholine-furan core with other molecular entities to potentially enhance biological efficacy or modulate physicochemical characteristics. The secondary amine within the morpholine ring serves as a primary attachment point, offering a nucleophilic center for a wide array of chemical transformations. researchgate.netresearchgate.netuobaghdad.edu.iq
The formation of these hybrid molecules often involves reacting the morpholine's secondary amine with a linker that possesses a reactive functional group. For example, acylation with linker precursors that contain carboxylic acids or acid chlorides is a common method to form robust amide bonds. researchgate.net Another frequently used technique is the reaction with α-halogenated acyl halides, which forms an N-(α-haloacyl) intermediate that can be further modified. nih.gov These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to facilitate the nucleophilic attack of the morpholine amine. researchgate.netnih.gov
The selection of the linker is a critical aspect of designing hybrid compounds. Linkers can vary in their length, rigidity, and chemical properties, all of which influence the final molecule's conformation and biological activity. Common linkers include simple alkyl chains, heterocyclic systems like 1,2,4-triazole, and other functionalities that can be introduced through multi-step synthetic sequences. researchgate.netresearchgate.netuobaghdad.edu.iq For instance, a common synthetic route involves reacting the parent morpholine with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. researchgate.netuobaghdad.edu.iq This intermediate can then be cyclized or further derivatized to introduce diverse linker systems. researchgate.netuobaghdad.edu.iq
| Linker Type | Coupling Reaction | Reagents | Resulting Hybrid Compound Class |
| Acyl | Amide Coupling | Ethyl Chloroacetate, Hydrazine Hydrate | Acetohydrazide Derivatives researchgate.netuobaghdad.edu.iq |
| Heterocyclic (1,2,4-triazole) | Cyclization | Ammonium Thiocyanate, NaOH/HCl | Triazole-Thiol Derivatives researchgate.netresearchgate.net |
| Substituted Methyl | Mannich Reaction | Formaldehyde, Secondary Amines | N-Substituted Aminomethyl Triazoles researchgate.net |
| Carboxymethyl | Alkylation | Bromoacetic Acid | Triazole-Acetic Acid Derivatives researchgate.net |
Characterization Techniques for Synthesized Compounds (e.g., Spectroscopic Methods for Structural Confirmation)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of morpholine derivatives. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of protons. nih.gov For a this compound structure, one would expect to see characteristic signals for the furan ring protons, the furan's methyl group, and the protons on the morpholine ring. nih.govresearchgate.net The morpholine ring protons often show complex splitting patterns due to their spatial relationships. nih.govresearchgate.net Two-dimensional NMR experiments like COSY and HMQC are often used to assign these proton signals definitively. nih.govresearchgate.netbioorganica.org.ua
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. nih.govnp-mrd.org The carbons of the furan ring will resonate in the aromatic region, while the sp³-hybridized carbons of the morpholine ring will appear at higher field. nih.govresearchgate.net The methyl group attached to the furan ring will have a characteristic upfield signal. researchgate.net
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, allowing for the confirmation of the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.com For the parent compound, key absorption bands would include the N-H stretch of the secondary amine, C-H stretches for the alkyl and aromatic portions, and the characteristic C-O-C stretches of the ether linkages in both the morpholine and furan rings. mdpi.com
| Technique | Key Observations for Structural Confirmation |
| ¹H NMR | Provides chemical shifts and coupling constants for all protons, confirming connectivity. nih.govresearchgate.net 2D techniques (COSY, HMQC) resolve complex signal overlap. nih.govbioorganica.org.ua |
| ¹³C NMR | Shows distinct signals for each carbon, identifying aromatic (furan) and aliphatic (morpholine) regions. nih.govresearchgate.netnp-mrd.org |
| Mass Spectrometry (MS) | Determines the molecular weight and provides the molecular formula via the molecular ion peak (HRMS). |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups such as N-H (amine), C-O (ether), and C-H bonds. mdpi.com |
Biological Activities and Pharmacological Investigations
Antimicrobial Efficacy Assessments
The furan (B31954) nucleus is a component of many biologically active compounds. nih.gov The antimicrobial effects of furan derivatives have been a significant area of study, with research indicating their ability to inhibit microbial growth through various mechanisms. nih.govresearchgate.net The inclusion of a furan ring in a compound's structure is often associated with a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.netijabbr.com
Derivatives of furan have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain furan derivatives have shown effectiveness against Escherichia coli and Proteus vulgaris. ijabbr.com The antibacterial action of these compounds is often linked to the specific substitutions on the furan ring. researchgate.net
Research into morpholine-containing 5-arylideneimidazolones has shown that while these compounds may not be potent antibiotics on their own, they can act as adjuvants, enhancing the efficacy of existing antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against resistant strains such as MRSA. mdpi.comnih.gov The MIC values for these compounds against S. aureus strains were generally in the range of 0.03125–0.25 mM. mdpi.com Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have exhibited significant antibacterial activity against Gram-positive bacteria, with some compounds showing an 8-fold stronger inhibitory effect than linezolid. nih.gov
A study on heterocyclic chalcone (B49325) derivatives incorporating a furan moiety found that some of these compounds displayed good antimicrobial activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net Another study synthesized morpholine-modified ruthenium complexes that exhibited strong antibacterial effects against S. aureus, with MIC values as low as 0.78 μg/mL. nih.gov These complexes were also found to enhance the antibacterial efficacy of ampicillin and polymyxin (B74138) B. nih.gov
Table 1: Antibacterial Activity of 3-(5-Methylfuran-2-yl)morpholine Derivatives and Related Compounds
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |
| Morpholine-containing 5-arylideneimidazolones | S. aureus (ATCC 25923, MRSA 19449) | 0.03125–0.25 mM | mdpi.com |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | MIC: 0.25 µg/mL (for compound 7j) | nih.gov |
| Heterocyclic chalcone derivatives with furan | Gram-positive bacteria (S. mutans) | MIC: 2 µg/mL (for derivative F2) | researchgate.net |
| Morpholine-modified Ruthenium complexes | S. aureus | MIC: 0.78 μg mL−1 (for Ru(ii)-3) | nih.gov |
The morpholine (B109124) class of antifungals is known to target ergosterol (B1671047) biosynthesis, a crucial pathway for fungal cell membrane integrity. nih.gov They act on two enzymes in this pathway, sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. nih.gov This dual-target mechanism makes it more difficult for pathogens to develop resistance. nih.gov
Several studies have highlighted the antifungal potential of morpholine and furan derivatives. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species. nih.gov Further optimization of this series led to a compound that demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov
Sila-analogues of known morpholine antifungals have shown potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue, in particular, exhibited superior fungicidal potential compared to established drugs like fenpropimorph (B1672530) and amorolfine. nih.gov
Derivatives of furan have also been investigated for their antifungal properties. researchgate.netijabbr.com A series of morpholine-based heterocyclic diazenyl chalcones were evaluated, and some derivatives were found to be highly active against A. niger and C. albicans, with MIC values ranging from 1.95 µg/ml to 3.91 µg/ml. nih.gov
Table 2: Antifungal Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC Value | Reference(s) |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal | nih.gov |
| Sila-Morpholine Analogues | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Potent antifungal activity | nih.gov |
| Morpholine based heterocyclic diazenyl chalcones | A. niger, C. albicans | MIC: 1.95 µg/ml to 3.91 µg/ml | nih.gov |
Some morpholine-containing compounds have been investigated for their ability to modulate antimicrobial resistance. A series of morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants. mdpi.comnih.gov These compounds were found to enhance the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Molecular modeling suggests that this effect may be due to interaction with the allosteric site of PBP2a, a key protein in β-lactam resistance. mdpi.comnih.gov Additionally, some of these compounds were found to inhibit the AcrAB-TolC multidrug efflux pump in K. aerogenes. mdpi.comnih.gov
Anticancer and Cytotoxic Potential
The furan ring system is a structural feature in numerous compounds with a wide range of biological activities, including anticancer effects. nih.gov The hybridization of a morpholine moiety with other pharmacophores, such as chalcones and quinazolines, has led to the development of derivatives with significant cytotoxic and antiproliferative activities against various cancer cell lines. nih.govnih.govnih.gov
Several studies have evaluated the in vitro cytotoxicity of morpholine and furan-containing derivatives against various cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov Importantly, these compounds were found to be non-toxic to normal HEK293 cells at a concentration of 25 μM. nih.gov
Triazene-appended morpholine chalcones have also been synthesized and screened for their activity. nih.gov One such compound demonstrated notable cytotoxicity against human breast cancer (MDA-MB-231) and colon cancer (SW480) cells, with IC50 values of 20 and 12.5 µM, respectively, while showing minimal effect on non-cancerous HEK-293T cells. nih.gov
Furthermore, morpholine-substituted tetrahydroquinoline derivatives exhibited potent and selective cytotoxicity against triple-negative breast cancer, lung cancer, and breast cancer cell lines, with negligible impact on healthy cells. nih.gov One compound, in particular, showed exceptional activity against A549 cells with an IC50 of 0.033 µM. nih.gov
Table 3: In Vitro Cytotoxicity of Morpholine and Furan Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 µM | nih.gov |
| Triazene-appended morpholine chalcones | MDA-MB-231, SW480 | 12.5 - 20 µM | nih.gov |
| Morpholine-substituted tetrahydroquinoline derivatives | A549, MCF-7, MDA-MB-231 | 0.033 - 4.47 µM | nih.gov |
| Morpholine based heterocyclic diazenyl chalcones | A549 | 35.42 - 216.4 µg/ml | nih.gov |
| 3-methyl/3-(morpholinomethyl)benzofuran derivatives | A549, NCI-H23 | 0.49 - 68.9 µM | nih.gov |
The antiproliferative activity of chalcones is often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Morpholine-containing derivatives have been shown to exert their antiproliferative effects through various mechanisms.
For example, certain morpholine-substituted quinazoline derivatives were found to inhibit cell proliferation in the G1 phase of the cell cycle and induce apoptosis. nih.gov Mechanistic studies suggest that these compounds may bind to Bcl-2 proteins, thereby triggering the apoptotic cascade. nih.gov
Triazene-appended morpholine chalcones have been reported to induce apoptosis through the intrinsic pathway, involving mitochondria and the generation of reactive oxygen species (ROS). nih.gov These compounds can also arrest the cell cycle at the G1 phase and inhibit cell migration and invasion. nih.gov
Similarly, quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase and upregulate apoptosis-related proteins. researchgate.netsemanticscholar.org The antiproliferative effects of some of these compounds are dependent on the induction of ROS. researchgate.net
Anti-inflammatory and Analgesic Properties
Despite a thorough review of scientific literature, no studies were identified that specifically investigated the anti-inflammatory and analgesic properties of this compound.
In Vitro Anti-inflammatory Assays
No data is available in the scientific literature regarding the evaluation of this compound in in vitro anti-inflammatory assays.
Neurological and Central Nervous System (CNS) Activity
No specific research was found detailing the neurological and Central Nervous System (CNS) activity of this compound.
Antidepressant Effects
There is no available research in the scientific literature that has investigated the potential antidepressant effects of this compound.
Anxiolytic Potential
No studies have been published to date that explore the anxiolytic potential of this compound.
Mechanistic Elucidation of Biological Actions
Target Identification and Validation
The initial step in understanding a compound's biological effect is to identify and validate its molecular targets. This is often achieved through enzyme inhibition studies and receptor binding assays, which can pinpoint specific proteins that the compound interacts with, and through the examination of its influence on signal transduction pathways.
The morpholine (B109124) and furan (B31954) rings are present in numerous compounds that have been demonstrated to inhibit various enzymes. For instance, certain morpholine-based chalcones have been identified as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). In one study, a morpholine derivative, MO-5, was found to be a potent and selective competitive inhibitor of AChE with a Ki value of 2.52 µM, suggesting it binds to the active site of the enzyme. researchgate.net Another derivative, MO-9, exhibited noncompetitive inhibition of AChE with a Ki of 7.04 µM, indicating it binds to a different site on the enzyme. researchgate.net
Derivatives of furan have also shown significant enzyme inhibitory activity. Chalcones containing a furan-2-yl group have been investigated as tyrosinase inhibitors. nih.gov One such compound demonstrated potent mixed-type inhibition of mushroom tyrosinase with Ki values of 0.012 µM and 0.165 µM for monophenolase and diphenolase activity, respectively. nih.gov Furthermore, furan chalcone (B49325) derivatives have been identified as effective urease inhibitors, with some showing greater potency than the standard drug thiourea. semanticscholar.org For example, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one exhibited IC50 values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, respectively, against urease. semanticscholar.org
Additionally, (5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) and (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. researchgate.net
Enzyme Inhibition by Morpholine and Furan Derivatives
| Compound | Enzyme | Inhibition Type | IC50/Ki Value | Reference |
|---|---|---|---|---|
| MO-5 (Morpholine-based chalcone) | AChE | Competitive | Ki = 2.52 µM | researchgate.net |
| MO-9 (Morpholine-based chalcone) | AChE | Noncompetitive | Ki = 7.04 µM | researchgate.net |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivative | Tyrosinase (monophenolase) | Mixed | Ki = 0.012 µM | nih.gov |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivative | Tyrosinase (diphenolase) | Mixed | Ki = 0.165 µM | nih.gov |
| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | - | IC50 = 16.13 ± 2.45 µM | semanticscholar.org |
| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | - | IC50 = 18.75 ± 0.85 µM | semanticscholar.org |
| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | AChE | - | IC50 = 3.25 μM | researchgate.net |
| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | BuChE | - | IC50 = 8.45 μM | researchgate.net |
| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | AChE | - | IC50 = 8.45 μM | researchgate.net |
| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | BuChE | - | IC50 = 14.44 μM | researchgate.net |
The interaction of morpholine-containing compounds with various receptors has been a subject of study. For instance, the drug Viloxazine, which contains a morpholine ring, acts as a selective norepinephrine (B1679862) reuptake inhibitor and has shown affinity for serotonin (B10506) 5-HT2B and 5-HT2C receptors. wikipedia.org Specifically, Viloxazine has Ki values of 3,900 nM and 6,400 nM for the 5-HT2B and 5-HT2C receptors, respectively, acting as an antagonist at the former and an agonist at the latter. wikipedia.org While direct receptor binding data for 3-(5-Methylfuran-2-yl)morpholine is not available, the established activity of related morpholine compounds suggests that it could potentially interact with various neurotransmitter receptors.
Morpholine derivatives have been shown to modulate key signal transduction pathways, particularly those involved in cell growth and proliferation. A notable example is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. e3s-conferences.orgresearchgate.net The morpholine moiety is considered important for entering the active site of mTOR, making it a potent inhibitor. e3s-conferences.org The inhibition of this pathway can lead to reduced cell survival and tumor growth. e3s-conferences.org Chalcones containing a furan moiety have also been reported to induce apoptosis through caspase-dependent pathways in various cancer cells. nih.gov
Cellular and Molecular Mechanisms
The downstream effects of target engagement are observed at the cellular and molecular levels. These include impacts on cell viability, apoptosis, and the ability to inhibit the growth of microorganisms and the formation of biofilms.
The cytotoxic effects of compounds containing morpholine and furan moieties have been evaluated against various cancer cell lines. For example, novel (3-(furan-2-yl)pyrazol-4-yl) chalcones have demonstrated cytotoxic effects against the A549 lung carcinoma cell line. nih.gov One of these chalcones exhibited an IC50 value of 13.86 µg/ml. nih.gov These compounds can induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer agents. nih.gov Similarly, certain morpholine-2,5-diones did not show significant toxicity to rat thymocytes at concentrations up to 10 µ g/well . nih.gov In contrast, some morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against various cancer cell lines, with one compound exhibiting an IC50 of 0.033 µM against A549 cells. mdpi.com
Cytotoxic Effects of Furan and Morpholine Derivatives
| Compound Type | Cell Line | Effect | IC50/Concentration | Reference |
|---|---|---|---|---|
| (3-(furan-2-yl)pyrazol-4-yl) chalcone | A549 (Lung Carcinoma) | Cytotoxic | IC50 = 13.86 µg/ml | nih.gov |
| Morpholine-2,5-diones (PPM and BPM) | Rat Thymocytes | No significant toxicity | Up to 10 µg/well | nih.gov |
| Morpholine-substituted tetrahydroquinoline | A549 (Lung Cancer) | Cytotoxic | IC50 = 0.033 µM | mdpi.com |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical Cancer) | Cytotoxic | IC50 = 62.37 µg/mL | researchgate.net |
Both morpholine and furan derivatives have demonstrated significant antimicrobial and antibiofilm activities. Various morpholine derivatives have shown a broad spectrum of action against numerous bacterial strains. researchgate.net For instance, one morpholine derivative displayed high inhibitory action against 82.83% of tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative was effective against 89.61% of the bacterial strains tested. researchgate.net
Furan-containing compounds, particularly furanones, are known inhibitors of bacterial biofilm formation. nih.gov They have the potential to disperse bacterial biofilms and have shown activity against a range of bacteria. nih.gov Additionally, 4-(5-Aryl-2-furoyl)morpholines have been synthesized and investigated for their antimicrobial activities, with some compounds showing high activity against Cryptococcus neoformans. researchgate.net
The ability of these related compounds to interfere with microbial growth and biofilm formation suggests that this compound could also possess such properties, which are crucial in combating antibiotic resistance.
Interaction with Specific Biological Pathways (e.g., ergosterol (B1671047) biosynthesis)
The primary mechanism of action for the morpholine class of fungicides is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of the fungal cell membrane. nih.gov Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in many cases, cell death.
While direct enzymatic studies on this compound are not available, it is hypothesized that, like other morpholine derivatives such as fenpropimorph (B1672530) and amorolfine, it targets key enzymes within the late stages of the ergosterol biosynthesis pathway. nih.gov The two primary enzymatic targets for morpholine antifungals are:
Sterol Δ¹⁴-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.
Sterol Δ⁸-Δ⁷-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position, a crucial step in the formation of the final ergosterol structure.
Inhibition of these two distinct enzymes makes the development of resistance more challenging for the fungal pathogen, as it would require simultaneous mutations in the genes encoding both proteins. nih.gov The furan moiety, a common structural motif in many biologically active compounds, may influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.netresearchgate.net
Extensive research on established morpholine antifungals provides a framework for understanding the potential activity of this compound. For example, sila-analogues of fenpropimorph have been synthesized and tested, showing potent fungicidal activity against a range of human fungal pathogens. nih.gov The most effective of these analogues demonstrated a mode of action consistent with the inhibition of both sterol reductase and sterol isomerase enzymes. nih.gov
The table below summarizes the antifungal activity of well-known morpholine derivatives against various pathogenic fungi, illustrating the typical efficacy of this class of compounds.
Table 1: Antifungal Activity of Representative Morpholine Derivatives
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| Fenpropimorph | Candida albicans | 16 | 32 |
| Candida glabrata | 8 | 16 | |
| Cryptococcus neoformans | 4 | 8 | |
| Amorolfine | Candida albicans | 32 | 64 |
| Candida glabrata | 16 | 32 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is illustrative and compiled from representative studies on morpholine antifungals. nih.gov
These findings underscore the potential of the morpholine scaffold in the development of effective antifungal agents. The introduction of a 5-methylfuran group at the 3-position of the morpholine ring in this compound represents a unique structural variation. Further empirical studies are necessary to elucidate its precise mechanism of action, confirm its interaction with the ergosterol biosynthesis pathway, and determine its spectrum of activity.
Structure Activity Relationship Sar Studies
Impact of Furan (B31954) Ring Substitutions on Biological Activity
The furan ring is a crucial component of the 3-(5-methylfuran-2-yl)morpholine pharmacophore, and its substitution pattern significantly influences biological activity. nih.gov The nature and position of substituents on this five-membered heterocyclic ring can modulate potency, selectivity, and pharmacokinetic properties. ijabbr.com
Research on a series of 4-(5-aryl-2-furoyl)morpholines has provided valuable insights into the impact of substitutions at the 5-position of the furan ring on antimicrobial activity. pensoft.netdocumentsdelivered.comresearchgate.netresearchgate.net While many of the tested compounds displayed low to moderate antimicrobial activity, specific substitutions led to a notable enhancement in potency against certain fungal strains. pensoft.net For instance, the introduction of a nitro group at the para-position of the aryl ring (compound 7b ) resulted in high antifungal activity against Cryptococcus neoformans. pensoft.net This suggests that electron-withdrawing groups at this position can be beneficial for antifungal efficacy. pensoft.net
In contrast, the unsubstituted phenyl analog and those with other substituents on the aryl ring did not exhibit the same level of activity, highlighting the specific requirement for a nitro group for potent antifungal action in this series. pensoft.net The study underscores the pharmacophoric importance of the nitro group in the 2-furoylmorpholine moiety for this particular biological activity. pensoft.net
Table 1: Antimicrobial Activity of 4-(5-Aryl-2-furoyl)morpholines
| Compound | Aryl Substituent | Antifungal Activity against C. neoformans (% Growth Inhibition at 32 µg/mL) |
| 7a | 4-Fluorophenyl | Weak |
| 7b | 4-Nitrophenyl | 85.1 - 100.7 |
| 7c | 4-Chlorophenyl | Weak |
| 8a | Phenyl (thiocarbonyl) | 85.1 - 100.7 |
| 8c | 4-Chlorophenyl (thiocarbonyl) | 85.1 - 100.7 |
| Data sourced from a study on the antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and their thiono-analogs. pensoft.netresearchgate.net |
Furthermore, studies on other furan-containing compounds have shown that the introduction of different substituents can lead to a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov The ability of the furan ring to act as a bioisostere for other aromatic moieties provides a versatile platform for rational drug design. ijabbr.com
Influence of Morpholine (B109124) Ring Substitutions on Biological Activity
The morpholine ring is a privileged scaffold in medicinal chemistry, and its substitution can profoundly impact the biological activity of 3-(furan-2-yl)morpholine (B3374225) derivatives. nih.govsci-hub.see3s-conferences.orgnih.govbohrium.com Modifications to the morpholine ring, including substitutions at the nitrogen atom (N-4) and the carbon atoms (C-2, C-3, C-5, C-6), can alter the compound's affinity for its biological target, as well as its pharmacokinetic profile. nih.govnih.gov
N-substitution on the morpholine ring is a common strategy to modulate pharmacological activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake, the nature of the N-substituent was found to be critical for activity and selectivity. nih.gov While this study does not focus on furan-containing morpholines, it highlights the general principle that N-alkylation can significantly influence biological outcomes. nih.gov In another context, N-alkylation of morpholine-based nucleotide analogs has been shown to increase the stability of siRNA. nih.gov
C-substitution on the morpholine ring also plays a vital role in determining biological activity. researchgate.netru.nl The introduction of substituents at the C-2, C-3, C-5, and C-6 positions can create chiral centers, and the stereochemistry of these centers is often crucial for potent and selective biological activity. nih.gov For instance, in the aforementioned series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers displayed different profiles as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov
A study on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors revealed that substitutions on the fused ring system, which includes the morpholine moiety, had a significant impact on anticancer activity. nih.gov For example, a compound with a single fluorine atom at position 3 and a trifluoromethyl group at position 5 of the tetrahydroquinoline ring system showed high potency. nih.gov This suggests that the electronic properties and steric bulk of substituents on the morpholine-containing ring system are key determinants of activity.
Table 2: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives
| Compound | Substitution Pattern | IC50 A549 (µM) | IC50 MCF-7 (µM) |
| 10c | 3,5-difluoro | 3.73 ± 0.17 | - |
| 10d | 3-fluoro, 5-trifluoromethyl | 0.062 ± 0.01 | 0.58 ± 0.11 |
| 10f | 3,5-difluoro | - | 4.47 ± 0.013 |
| Data from a study on morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors. nih.gov |
Role of Linker and Bridging Moieties in Pharmacological Efficacy
The nature of the linkage between the furan and morpholine rings, or the introduction of bridging moieties, can significantly impact the pharmacological efficacy of this class of compounds. While this compound features a direct connection between the two rings, studies on related structures have shown that introducing linkers or creating bridged systems can be a valuable strategy to optimize activity. e3s-conferences.org
The introduction of a bridged morpholine moiety has been shown to be beneficial in certain contexts, such as in the development of mTOR kinase inhibitors. sci-hub.se Bridged morpholines can effectively decrease lipophilicity, which can lead to improved pharmacokinetic properties. sci-hub.se Molecular modeling studies have suggested that a bridged morpholine moiety can penetrate deeply into the active site pocket of mTOR, leading to potent and selective inhibition. e3s-conferences.org For example, compounds containing a 3,5-ethylene bridged morpholine have demonstrated potent activity. e3s-conferences.org
While direct SAR data for linker modifications in the 3-(furan-2-yl)morpholine series is limited, the principles derived from related scaffolds suggest that the length, rigidity, and chemical nature of a linker can be fine-tuned to optimize the orientation of the key pharmacophoric elements for optimal interaction with the biological target.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The relative orientation of the furan and morpholine rings, as well as the conformation of the morpholine ring itself, can influence how the molecule fits into the binding site of its biological target. nih.gov
The morpholine ring typically adopts a chair conformation. researchgate.net However, the presence of substituents and the nature of the solvent can influence this conformation. nih.gov Studies on N-sulfonyl morpholines have shown that the morpholine ring exists in a chair conformation in the solid state. nih.gov In solution, the morpholine ring is flexible and can undergo ring inversion. nih.gov The preferred conformation of the morpholine ring in solution has been described as a synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms, which is influenced by the exo-anomeric effect. nih.gov
The conformational state of a drug molecule can have a significant impact on its binding affinity for a target protein. researchgate.net By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding can be minimized, leading to enhanced potency. researchgate.net Therefore, understanding the preferred conformations of 3-(furan-2-yl)morpholine analogs and how these conformations correlate with their biological activity is a key aspect of rational drug design. While specific conformational analysis studies on this compound are not widely available, insights can be drawn from related structures like reboxetine, which also contains a 2-substituted morpholine ring.
Pharmacophore Elucidation for Optimized Bioactivity
Elucidating the pharmacophore of this compound and its analogs is essential for designing new compounds with optimized bioactivity. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with its biological target and elicit a specific pharmacological response. nih.gov
The morpholine ring serves as a versatile scaffold that can be substituted to fine-tune the compound's properties. nih.govnih.gov The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. nih.gov
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on related morpholine derivatives have provided further insights into the pharmacophore. For example, a 3D-QSAR analysis of 2,4-disubstituted morpholines as dopamine (B1211576) D4 receptor ligands identified key regions around the aromatic rings and the aliphatic amine of the morpholine that are important for affinity. nih.gov Such computational models can be valuable tools for predicting the biological activity of new analogs and for guiding the design of more potent and selective compounds. nih.govmdpi.com
The development of a comprehensive pharmacophore model for this compound analogs would require a systematic study of a diverse set of compounds with well-defined biological activities. Such a model would be an invaluable tool for the rational design of new therapeutic agents based on this promising scaffold.
Computational Chemistry and in Silico Analyses
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to elucidate the electronic structure of a molecule. These investigations can determine the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, stability, and the types of non-covalent interactions it can form with biological macromolecules. For instance, the presence of heteroatoms like oxygen and nitrogen in the furan (B31954) and morpholine (B109124) rings creates a specific distribution of charge, influencing how the compound orients itself within a protein's binding pocket.
While specific quantum chemical studies for 3-(5-Methylfuran-2-yl)morpholine are not detailed in the available literature, the general approach for similar heterocyclic compounds involves optimizing the molecular geometry and then calculating key electronic descriptors.
Table 1: Key Parameters from Quantum Chemical Investigations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Electrostatic Potential | 3D map of charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack and electrostatic interactions. |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method helps in identifying potential biological targets and understanding the molecular basis of their interaction. Studies on related compounds containing morpholine and furan moieties show that these structures are versatile in binding to a range of protein targets.
For example, morpholine-based chalcones have been docked into the active sites of enzymes like monoamine oxidase (MAO), where they form key interactions that predict their inhibitory potential. researchgate.net Similarly, furan-containing compounds have been evaluated as inhibitors for various enzymes through docking studies. researchgate.netnih.gov These simulations reveal critical binding interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. nih.gov Computational studies using software like MOE (Molecular Operating Environment) have been used to support the biological activity results of morpholine-based heterocycles. mdpi.com
Table 2: Representative Findings from Molecular Docking of Morpholine/Furan Analogs
| Compound Class | Target Protein | Key Predicted Interactions |
|---|---|---|
| Morpholinylchalcones | Monoamine Oxidase-B (MAO-B) | Hydrogen bonds, hydrophobic interactions with active site residues. researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Lung Cancer Cell Line Receptors | Interactions supported by biological activity data. mdpi.com |
| Furan-based Chalcones | Tubulin | Binding to the colchicine (B1669291) site, disrupting microtubule polymerization. nih.gov |
| Thiazolidinedione Derivatives | PPARγ | Binding interactions compared with standard ligands like rosiglitazone. researchgate.net |
Molecular Dynamics Simulations for Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system, providing insights into the conformational changes and the persistence of key interactions identified in docking. mdpi.com A stable complex is characterized by minimal deviation of the ligand from its initial docked pose (low root-mean-square deviation, RMSD) and consistent binding energy throughout the simulation. mdpi.commdpi.com These simulations confirm whether the binding predicted by the static docking model is likely to be maintained in a dynamic physiological environment.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
In silico ADMET prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic and safety properties of a compound. nih.gov Various computational models and software tools like SwissADME and pkCSM are used to calculate these properties based on the molecule's structure. mspsss.org.ua
Oral bioavailability is the fraction of an orally administered drug that reaches systemic circulation. researchgate.net In silico models predict this property by analyzing physicochemical descriptors such as molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. mdpi.com Studies on morpholine isosteres have identified compounds with excellent oral bioavailability. nih.govunimi.it Predictive models for oral bioavailability are continually being improved with machine learning techniques to better handle the complexity of the underlying biological processes. nih.govnih.gov
Table 3: Common Descriptors for Oral Bioavailability Prediction
| Descriptor | Typical Range for Good Bioavailability | Relevance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Affects diffusion and solubility. |
| LogP (Lipophilicity) | < 5 | Influences membrane permeability and solubility. |
| Hydrogen Bond Donors | < 5 | Affects solubility and membrane passage. |
| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane passage. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability. mdpi.com |
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.govnih.gov Computational models, including quantitative structure-activity relationship (QSAR) and support vector machine (SVM) models, are developed to predict BBB permeability. nih.govfrontiersin.org These models use molecular descriptors to classify compounds as BBB-penetrant (BBB+) or non-penetrant (BBB-). nih.gov Studies have shown that certain morpholine-containing compounds can cross the BBB. researchgate.net The development of these predictive models is crucial for designing CNS-active agents and reducing the need for animal testing. osti.govarxiv.org
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. researchgate.net High metabolic stability is desirable as it can lead to a longer duration of action. In silico tools can predict which CYP isoforms are likely to metabolize a compound and estimate its metabolic half-life (T₁/₂) or intrinsic clearance. mdpi.com The furan moiety, for instance, can be susceptible to metabolic reactions such as hydrolysis. nih.gov Research into related structures has focused on modifications to improve metabolic stability. nih.govunimi.itnih.gov For example, piperidine (B6355638) analogues of some compounds have shown improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov
Table 4: In Silico Metabolic Stability Parameters
| Parameter | Description | Implication for Drug Design |
|---|---|---|
| Predicted Half-life (T₁/₂) | The time it takes for half of the compound to be metabolized. researchgate.net | A longer half-life often indicates greater stability. |
| Intrinsic Clearance (CLint) | The rate of metabolism by a system (e.g., liver microsomes). researchgate.net | Lower clearance suggests higher stability. |
| CYP Inhibition/Substrate Prediction | Predicts interaction with major Cytochrome P450 isoforms (e.g., CYP3A4, 2D6). | Helps anticipate drug-drug interactions and metabolic pathways. |
Toxicity Prediction
In silico toxicology is a critical component of computational chemistry, aiming to forecast the potential adverse effects of chemical compounds. researchgate.netnih.gov These predictions are typically based on the chemical structure of the molecule and are derived from models trained on large datasets of compounds with known toxicological profiles. frontiersin.org For this compound, a toxicity prediction would consider the contributions of its two primary structural components: the morpholine ring and the 5-methylfuran moiety.
The morpholine ring is a common feature in many approved drugs and is often considered to be of low toxicity. nih.gov However, the furan ring is a known structural alert for toxicity. nih.gov Some furan-containing compounds have been shown to be hepatotoxic and carcinogenic due to metabolic activation into reactive intermediates. nih.gov The presence of the methyl group on the furan ring can also influence its metabolic fate and subsequent toxicity. nih.gov
A comprehensive in silico toxicity prediction for this compound would involve the use of various computational models to assess different toxicological endpoints. These can include predictions for carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity, among others. frontiersin.orgyoutube.com The results of such analyses are often presented in a qualitative or quantitative manner, indicating the probability or potency of a particular toxic effect.
Below is a hypothetical data table summarizing the potential outcomes of an in silico toxicity prediction for this compound, based on the known properties of its constituent parts.
It is crucial to note that these are predictive data and would require experimental validation.
De Novo Drug Design and Virtual Screening Applications
De novo drug design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates. nih.govfrontiersin.org De novo design involves the creation of new molecular structures with desired pharmacological properties, often by assembling smaller chemical fragments. frontiersin.org Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.net
The compound this compound can be utilized in both of these approaches. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. nih.gov The 5-methylfuran moiety can also participate in various interactions with biological targets and can be a key component of a pharmacophore. researchgate.net
In a de novo design strategy, either the morpholine or the 5-methylfuran fragment could be used as a starting point. The computer algorithm would then add other chemical groups to this scaffold to generate a library of novel compounds with the potential to be active against a specific target. nih.gov
In a virtual screening campaign, this compound itself could be screened against a panel of biological targets. Alternatively, a library of compounds containing the this compound scaffold could be created and screened. The results of a virtual screen are typically a list of compounds ranked by their predicted binding affinity to the target.
The following table illustrates the potential application of this compound in a virtual screening study targeting a hypothetical protein kinase.
Table 2: Hypothetical Virtual Screening Results for this compound Derivatives against a Protein Kinase
| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Compound A | This compound | -8.5 | Hydrogen bond with hinge region, hydrophobic interaction with back pocket. |
| Compound B | 3-(Furan-2-yl)morpholine (B3374225) | -7.9 | Hydrogen bond with hinge region. |
| Compound C | 3-(5-Chlorofuran-2-yl)morpholine | -9.1 | Halogen bond with gatekeeper residue, hydrogen bond with hinge region. |
These computational approaches provide a rational basis for the design and discovery of new drugs based on the this compound scaffold.
Preclinical Evaluation and Translational Research Considerations
In Vivo Efficacy Studies in Animal Models
No published studies on the in vivo efficacy of 3-(5-Methylfuran-2-yl)morpholine in any animal models of disease were identified. To assess potential therapeutic effects, future research would need to be conducted in relevant animal models, guided by the compound's hypothesized mechanism of action.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
There is no available information regarding the absorption, distribution, metabolism, excretion (ADME), or pharmacokinetic profile of this compound in any preclinical species. Furthermore, its pharmacodynamic effects, which describe the biochemical and physiological effects of the drug on the body, remain uncharacterized. Such studies are essential for understanding the compound's behavior in a biological system.
Safety Profile and Toxicity Assessment in Preclinical Models
No preclinical toxicity or safety pharmacology studies for this compound have been published. A comprehensive toxicological assessment, including acute and repeated-dose toxicity studies in relevant animal models, would be required to establish a preliminary safety profile. While general toxicity data exists for the parent heterocycle, morpholine (B109124), these findings are not directly applicable to the specific derivative .
Formulation Strategies for Preclinical Development
Information on formulation strategies specifically for the preclinical development of this compound is not available. The development of a suitable formulation is a critical step in preclinical research, often starting with basic solubility and stability assessments to enable consistent administration in animal studies. epa.govnih.gov The choice between simple solutions, suspensions, or more complex formulations would depend on the physicochemical properties of the compound, which have not been publicly detailed. epa.govnih.gov
Future Perspectives and Research Directions
Development of Novel 3-(5-Methylfuran-2-yl)morpholine Analogues
The development of novel analogues of this compound represents a key avenue for future research. The inherent structural flexibility of the morpholine (B109124) and furan (B31954) rings allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Future synthetic strategies will likely focus on several key areas of modification. Substitutions on the morpholine ring, particularly at the N-4 position, can significantly influence the physicochemical properties and biological activity of the molecule. e3s-conferences.org Furthermore, modifications to the furan ring, such as the introduction of different substituents at the 5-position or alterations to the furan ring itself, could lead to analogues with improved target engagement. The stereochemistry of the morpholine ring is another critical aspect, with different stereoisomers often exhibiting distinct pharmacological profiles. e3s-conferences.orgresearchgate.net The synthesis of enantiomerically pure cis- and trans-3,5-disubstituted morpholines has been a subject of considerable interest and could be applied to this scaffold. e3s-conferences.orgresearchgate.net
Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new analogues. e3s-conferences.orgbohrium.com By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for desired pharmacological effects. For instance, SAR studies on other morpholine derivatives have highlighted the importance of specific substitutions for activities such as anticancer and antimicrobial effects. e3s-conferences.org
Table 1: Potential Sites for Analogue Development of this compound
| Modification Site | Potential Substituents | Desired Outcome |
| Morpholine N-4 | Alkyl, Aryl, Acyl groups | Modulate solubility, lipophilicity, and target binding |
| Furan C-5 Methyl | Halogens, Alkoxy, Amino groups | Enhance potency and selectivity |
| Morpholine Ring | Introduction of substituents at C-2, C-5, C-6 | Explore new binding interactions and improve efficacy |
| Stereochemistry | Synthesis of specific enantiomers/diastereomers | Improve target specificity and reduce off-target effects |
Exploration of New Therapeutic Indications
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antidepressant, and anti-inflammatory agents. jchemrev.comresearchgate.netnih.gov The furan moiety is also present in numerous bioactive compounds. researchgate.net This suggests that this compound and its derivatives could have potential applications in a variety of disease areas.
Future research should explore the pharmacological profile of this compound class across a broad range of biological targets. High-throughput screening campaigns against various receptors, enzymes, and ion channels could uncover novel therapeutic indications. Based on the known activities of related compounds, potential areas of interest include:
Oncology: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. nih.gov Morpholine-containing compounds have been successfully developed as PI3K/mTOR inhibitors. nih.govnih.gov Investigating the potential of this compound derivatives to inhibit these kinases could lead to new anticancer agents. nih.gov
Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active drugs due to its ability to improve properties like blood-brain barrier permeability. nih.gov Analogues of this compound could be explored for their potential as antidepressants, anxiolytics, or neuroprotective agents. For example, some morpholine derivatives act as inhibitors of monoamine uptake. nih.gov
Infectious Diseases: Morpholine derivatives have shown promise as antifungal and antibacterial agents. nih.govtaylorandfrancis.com The development of novel analogues could lead to new treatments for infectious diseases, a critical area of unmet medical need.
Inflammatory Diseases: The anti-inflammatory properties of some morpholine-containing compounds suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions. researchgate.net
Advanced Mechanistic Investigations
A thorough understanding of the mechanism of action is fundamental for the successful development of any new therapeutic agent. For this compound and its derivatives, future research should focus on elucidating their molecular targets and the downstream signaling pathways they modulate.
Advanced techniques such as chemical proteomics, and molecular modeling can be employed to identify the specific proteins that interact with these compounds. Once a target is identified, further studies will be needed to characterize the nature of the interaction, such as whether the compound acts as an agonist, antagonist, or allosteric modulator.
For example, if a derivative is found to have anticancer activity, mechanistic studies would involve determining if it induces apoptosis, inhibits cell proliferation, or affects other cancer hallmarks. In the context of CNS disorders, investigations might focus on receptor binding affinities and functional assays to determine the compound's effect on neurotransmitter systems. nih.gov
Combination Therapies Involving this compound Derivatives
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects.
Future research should explore the potential of combining this compound derivatives with existing therapeutic agents. For instance, if a derivative shows promise as an anticancer agent, it could be tested in combination with standard-of-care chemotherapies or targeted therapies. The rationale for such combinations would be to target different signaling pathways involved in tumor growth and survival.
Preclinical studies, including in vitro cell-based assays and in vivo animal models, would be necessary to evaluate the synergistic or additive effects of these combinations and to determine optimal dosing regimens.
Challenges and Opportunities in Drug Discovery
The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges. For this compound and its derivatives, these challenges are likely to include optimizing drug-like properties, ensuring target selectivity to minimize off-target effects, and navigating the complexities of preclinical and clinical development. The potential for metabolism of the furan ring is a specific challenge that would need to be addressed through careful analogue design. researchgate.net
Despite these challenges, the unique structural features of this compound present significant opportunities. The combination of the versatile morpholine scaffold with the electronically distinct furan ring offers a rich chemical space for the development of novel therapeutics. nih.gove3s-conferences.org The "privileged" nature of the morpholine ring suggests a higher probability of identifying compounds with favorable biological and pharmacokinetic properties. nih.govsci-hub.se Continued innovation in synthetic methodologies will further expand the accessible chemical diversity of this compound class. nih.gov The exploration of this promising chemical scaffold holds the potential to deliver new and effective treatments for a range of human diseases.
Q & A
Q. What are the recommended synthetic routes for 3-(5-Methylfuran-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving morpholine derivatives and 5-methylfuran-2-yl precursors. For example, morpholine derivatives (e.g., 4-fluorophenyl morpholine intermediates) can react with halogenated furan derivatives under catalytic conditions. Optimization involves adjusting temperature (e.g., 60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for coupling reactions). Yields are influenced by stoichiometric ratios and reaction time .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming structural integrity, particularly the morpholine ring and furan substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C in morpholine). For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Temperature should be maintained at 2–8°C in a dry environment. Stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised to monitor degradation thresholds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound-based sensors?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic transitions and binding affinities of the compound with metal ions (e.g., Cd²⁺ or Fe³⁺). For instance, discrepancies in fluorescence quenching data for Fe³⁺ can be resolved by simulating HOMO-LUMO gaps and charge-transfer pathways. Experimental results (e.g., Stern-Volmer plots) should be cross-validated with theoretical data to confirm quenching mechanisms (static vs. dynamic) .
Q. What strategies enhance the selectivity of this compound derivatives as fluorescent sensors for specific metal ions?
- Methodological Answer : Introduce electron-withdrawing/donating groups to the morpholine or furan moieties to modulate electron density. For example, fluorination of the phenyl ring (as in 4-fluorophenyl derivatives) improves selectivity for Fe³⁺ via paramagnetic interactions. Competitive binding assays with interfering ions (e.g., Al³⁺, Zn²⁺) and Job’s plot analysis are critical for validating selectivity .
Q. How can researchers address conflicting bioactivity data for this compound in antimicrobial studies?
- Methodological Answer : Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) and microbial strains (e.g., Gram-positive vs. Gram-negative). Minimum Inhibitory Concentration (MIC) values should be corroborated with time-kill kinetics. Structural analogs (e.g., 4-(5-aryl-2-furoyl)morpholines) can be tested to isolate structure-activity relationships (SAR) and identify pharmacophores .
Q. What synthetic modifications improve the compound’s pharmacokinetic properties for therapeutic applications?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxymethyl or sulfonyl) to enhance solubility. For brain-targeted delivery, evaluate lipophilicity via logP calculations. Prodrug strategies (e.g., esterification of the morpholine nitrogen) can improve bioavailability. In vitro metabolic stability assays using liver microsomes are recommended to assess degradation pathways .
Interdisciplinary Applications
Q. How is this compound applied in materials science for designing functional polymers?
- Methodological Answer : The furan moiety enables Diels-Alder reactions for reversible polymer crosslinking. For example, copolymerization with maleimide-containing monomers creates thermally responsive networks. Characterization via Dynamic Mechanical Analysis (DMA) and Small-Angle X-ray Scattering (SAXS) can quantify crosslink density and phase behavior .
Q. What role does the compound play in environmental chemistry for pollutant detection?
- Methodological Answer : Functionalized derivatives act as chelators for heavy metal detection in aqueous systems. Immobilize the compound on silica nanoparticles or graphene oxide to enhance surface area and sensitivity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) paired with fluorescence readouts ensures dual-mode detection .
Data Validation and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer :
Implement Quality by Design (QbD) principles, including Design of Experiments (DoE) to optimize critical process parameters (CPPs). Use Process Analytical Technology (PAT) tools like in-situ FTIR for real-time monitoring. Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
